Cas no 62267-36-1 (10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)propyl]-8-(trifluoromethyl)-)
![10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)propyl]-8-(trifluoromethyl)- structure](https://www.kuujia.com/scimg/cas/62267-36-1x500.png)
62267-36-1 structure
Product name:10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)propyl]-8-(trifluoromethyl)-
10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)propyl]-8-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)propyl]-8-(trifluoromethyl)-
- 10-[3-(dimethylamino)propyl]-8-(trifluoromethyl)phenothiazin-3-ol
- DTXSID90512788
- 62267-36-1
- 10-[3-(DIMETHYLAMINO)PROPYL]-8-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-3-OL
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- Inchi: InChI=1S/C18H19F3N2OS/c1-22(2)8-3-9-23-14-6-5-13(24)11-17(14)25-16-7-4-12(10-15(16)23)18(19,20)21/h4-7,10-11,24H,3,8-9H2,1-2H3
- InChI Key: SLEHFRSKYJUXQH-UHFFFAOYSA-N
- SMILES: CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)C(F)(F)F
Computed Properties
- Exact Mass: 368.11717
- Monoisotopic Mass: 368.11701889g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 449
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52Ų
- XLogP3: 4.8
Experimental Properties
- PSA: 26.71
10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)propyl]-8-(trifluoromethyl)- Related Literature
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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